Lipophilicity Advantage: Higher Computed logP Versus Des‑Methyl and Regioisomeric Comparators
The 2‑methyl substituent on the cyclopentane ring increases the computed partition coefficient (XLogP3) of the target compound to 2, compared with 1.5 for the des‑methyl analog N‑(pyridin‑2‑ylmethyl)cyclopentanamine and 1.4 for the regioisomer 2‑[(pyridin‑2‑yl)methyl]cyclopentan‑1‑amine [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | N‑(pyridin‑2‑ylmethyl)cyclopentanamine: XLogP3 = 1.5; 2‑[(pyridin‑2‑yl)methyl]cyclopentan‑1‑amine: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.5 and +0.6, respectively |
| Conditions | XLogP3 algorithm v3.0, PubChem computed properties (2021‑2025) |
Why This Matters
An XLogP3 difference of 0.5–0.6 units can translate into meaningful changes in passive membrane permeability and nonspecific binding, influencing both in vitro assay results and in vivo pharmacokinetic profiles.
- [1] PubChem CID 63278414. 2‑Methyl‑N‑[(pyridin‑2‑yl)methyl]cyclopentan‑1‑amine. Computed Properties. National Library of Medicine, 2026. View Source
- [2] PubChem CID 1080488. Cyclopentyl‑pyridin‑2‑ylmethyl‑amine. Computed Properties. National Library of Medicine, 2021. View Source
- [3] PubChem CID 65583786. 2‑[(Pyridin‑2‑yl)methyl]cyclopentan‑1‑amine. Computed Properties. National Library of Medicine, 2025. View Source
